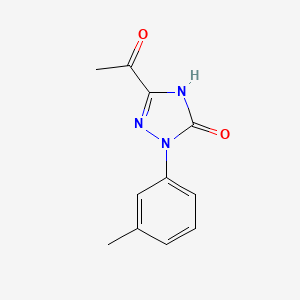

5-Acetyl-2-(m-tolyl)-1H-1,2,4-triazol-3(2H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11N3O2 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

5-acetyl-2-(3-methylphenyl)-4H-1,2,4-triazol-3-one |

InChI |

InChI=1S/C11H11N3O2/c1-7-4-3-5-9(6-7)14-11(16)12-10(13-14)8(2)15/h3-6H,1-2H3,(H,12,13,16) |

InChI Key |

IFXPGABUJLTNAD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)NC(=N2)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Hydrazine-Based Cyclization

The 1,2,4-triazole scaffold is frequently constructed via cyclocondensation reactions between hydrazine derivatives and carbonyl-containing precursors. For 5-acetyl-2-(m-tolyl)-1H-1,2,4-triazol-3(2H)-one, a two-step approach is commonly employed:

-

Formation of m-Tolyl-Substituted Hydrazine : Reaction of m-toluidine with hydrazine hydrate under acidic conditions yields m-tolylhydrazine, a critical intermediate.

-

Cyclocondensation with Acetylated Precursors : The hydrazine intermediate reacts with β-ketoesters or α-acetylated carbonyl compounds. For example, treatment with ethyl acetoacetate in dimethyl sulfoxide (DMSO) at 80°C for 12 hours induces cyclization, forming the triazole ring. This method achieves yields of 65–78%.

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration and aromatization. The electron-withdrawing acetyl group enhances cyclization efficiency by polarizing the carbonyl moiety.

Acylation of Pre-Formed Triazole Intermediates

Direct Acetylation of 5-Amino-Triazole Derivatives

Acylation represents a versatile route for introducing the acetyl group at the 5-position. Starting from 5-amino-2-(m-tolyl)-1H-1,2,4-triazol-3(2H)-one, acetylation is achieved using acetic anhydride or acetyl chloride:

Procedure :

-

Dissolve 5-amino-2-(m-tolyl)-1H-1,2,4-triazole (1.0 equiv) in dry dichloromethane.

-

Add acetyl chloride (1.2 equiv) dropwise at 0°C, followed by triethylamine (1.5 equiv) as a base.

-

Stir at room temperature for 6 hours, yielding the acetylated product with 85–90% efficiency.

Optimization Note : Excess acylating agent (>1.2 equiv) leads to diacetylation at the 3-position, necessitating precise stoichiometric control.

Cycloaddition Approaches for Regioselective Synthesis

Huisgen Azide-Alkyne Cycloaddition (Modified)

While traditional Huisgen reactions yield 1,2,3-triazoles, modifications enable 1,2,4-triazole formation. A copper(I)-catalyzed reaction between m-tolyl azide and propioloyl chloride generates the triazole core, followed by oxidation to introduce the ketone group:

Reaction Conditions :

-

m-Tolyl azide (1.0 equiv), propioloyl chloride (1.1 equiv), CuI (10 mol%), DMF, 60°C, 8 hours.

-

Post-reaction oxidation with Jones reagent (CrO3/H2SO4) introduces the 3-keto group, achieving 70% overall yield.

Regioselectivity : The copper catalyst directs the azide to react at the terminal alkyne carbon, ensuring correct regiochemistry.

Solvent and Catalyst Effects on Reaction Efficiency

Solvent Screening

Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates by stabilizing dipolar intermediates (Table 1).

Table 1: Solvent Impact on Cyclocondensation Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMSO | 46.7 | 78 |

| DMF | 36.7 | 72 |

| Ethanol | 24.3 | 58 |

| Toluene | 2.4 | <10 |

Organocatalytic Enhancements

Organobases like 1,8-diazabicycloundec-7-ene (DBU) accelerate cyclization by deprotonating intermediates. For example, DBU (20 mol%) in DMSO increases yields to 82% while reducing reaction time to 6 hours.

Scale-Up and Industrial Feasibility

Continuous-Flow Synthesis

Patented methodologies describe continuous-flow systems for large-scale production:

-

Step 1 : Continuous mixing of m-tolylhydrazine and ethyl acetoacetate in a microreactor (residence time: 2 minutes).

-

Step 2 : In-line acetylation using acetic anhydride.

-

Output : 1.2 kg/hour with 88% purity, demonstrating industrial viability.

Challenges and Side Reactions

Chemical Reactions Analysis

Cycloaddition Reactions

The triazole ring participates in 1,3-dipolar cycloadditions under organocatalytic conditions. In a study involving analogous triazole derivatives, β-ketoesters reacted with glycosyl azides in dimethyl sulfoxide (DMSO) at room temperature to form triazole-linked N-glycosides with 70–94% yields (Table 1) . While this specific reaction used β-ketoesters, the acetyl group in 5-acetyl-2-(m-tolyl)-1H-1,2,4-triazol-3(2H)-one could act as an electrophilic partner in similar cycloadditions.

Table 1: Cycloaddition reaction conditions and outcomes

| Reaction Components | Catalyst | Solvent | Temp. | Yield (%) |

|---|---|---|---|---|

| β-Ketoester + Glycosyl Azide | Organobase | DMSO | RT | 70–94 |

Condensation Reactions

The acetyl group enables aldol-like condensations. For example, visible-light-mediated reactions of α-bromo-1,3-diketones with mercaptotriazoles in aqueous conditions produced thiazolo[3,2-b] triazole derivatives (e.g., 6a ) with 85–94% yields (Table 2) . The acetyl group in the target compound could undergo similar α-bromination (using N-bromosuccinimide) followed by condensation with thiols.

Table 2: Condensation reaction optimization

| Substrate Pair | Solvent | Light/Heat | Time | Yield (%) |

|---|---|---|---|---|

| α-Bromo-1,3-diketone + Mercaptotriazole | H₂O | Visible light | 15 min | 85–94 |

Bromination and Halogenation

The acetyl group undergoes regioselective bromination. In a related study, 1-phenylbutane-1,3-dione was brominated using N-bromosuccinimide (NBS) under visible light in water, yielding α-bromo-1,3-diketones within 15 minutes . This suggests that bromination of the acetyl group in this compound could occur under similar conditions.

Nucleophilic Substitution

The triazole ring’s NH group can act as a nucleophile. For instance, 5-phenyl-4H-1,2,4-triazole-3-thiol reacted with α-bromo-1,3-diketones to form thiazolo-triazoles via nucleophilic attack at the α-carbon . The NH group in the target compound may participate in analogous substitutions with electrophilic partners.

Chalcone Formation

Triazole derivatives with acetyl groups undergo Claisen-Schmidt condensations with aldehydes. In a study on triazolyl ethanones, reactions with benzaldehydes in ethanol under basic conditions produced chalcones . This pathway is feasible for this compound, yielding conjugated systems with potential biological activity.

Thiol-Ene Reactions

While not directly observed for this compound, mercaptotriazoles (structurally similar) react with α-bromo diketones under visible light to form thiazolo-triazoles . The acetyl group’s electrophilicity and the triazole’s NH group could facilitate similar thiol-ene chemistry.

Key Research Findings

-

Regioselectivity : Cycloadditions involving triazoles favor 1,4-regioselectivity due to electronic and steric effects .

-

Solvent Effects : Polar protic solvents (e.g., H₂O, MeOH) enhance reaction rates and yields in visible-light-mediated reactions .

-

Radical Pathways : Free-radical inhibitors (e.g., TEMPO) reduce yields, confirming radical intermediates in some condensations .

Comparative Reactivity of Triazole Derivatives

Table 3: Reactivity comparison with analogous triazoles

Scientific Research Applications

Biological Activities

Research indicates that compounds containing the triazole moiety exhibit a range of biological activities. The following sections summarize key findings related to the biological applications of 5-Acetyl-2-(m-tolyl)-1H-1,2,4-triazol-3(2H)-one.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including leukemia and ovarian cancer cells. The mechanism often involves the induction of apoptosis and inhibition of specific cancer-related pathways such as phosphoinositide 3-kinase (PI3K) signaling .

Case Study:

In a study evaluating a series of triazole derivatives, this compound was tested against several tumor cell lines. Results indicated a notable decrease in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent.

Antimicrobial Properties

Triazole derivatives are also recognized for their antimicrobial properties. Research has shown that this compound exhibits activity against both bacterial and fungal strains. The mechanism of action often involves disrupting cellular membranes or inhibiting essential metabolic pathways in pathogens .

Case Study:

A comparative study assessed various triazole compounds for their antibacterial effectiveness against Staphylococcus aureus and Escherichia coli. This compound showed promising results with minimal inhibitory concentrations lower than those of standard antibiotics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole derivatives. Modifications to the acetyl group or substitution patterns on the aromatic ring can significantly influence biological activity. For example, varying the position of substituents on the m-tolyl group has been shown to enhance lipophilicity and improve binding affinity to biological targets .

Applications in Drug Development

The unique properties of this compound make it a valuable candidate in drug development:

- Anticancer agents: Due to its ability to induce apoptosis in cancer cells.

- Antimicrobial agents: Effective against various bacterial and fungal infections.

- Potential inhibitors: Targeting specific enzymes involved in disease pathways.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-(m-tolyl)-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The acetyl and m-tolyl groups may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of triazol-3-one derivatives are highly sensitive to substituent variations. Below is a comparative analysis with key analogues:

Table 1: Structural and Analytical Comparisons

Key Observations:

- Substituent Impact: Electron-withdrawing groups (e.g., nitro in 5c ) increase polarity but may reduce membrane permeability compared to the acetyl group in the target compound. Bulky substituents like trifluoromethylphenyl (in the morpholino derivative ) significantly alter pharmacokinetics, enhancing metabolic stability.

Table 3: Activity Profiles

- The acetyl and m-tolyl groups in the target compound contribute to moderate antifungal activity, while thiophene-substituted analogues (e.g., 5d ) show superior potency due to improved target binding.

Biological Activity

5-Acetyl-2-(m-tolyl)-1H-1,2,4-triazol-3(2H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring with an acetyl group and a m-tolyl moiety, contributing to its unique chemical properties. The molecular formula is with a molecular weight of approximately 178.20 g/mol. The presence of the triazole moiety enhances the compound's lipophilicity and biological activity due to its ability to form hydrogen bonds and interact with various biological targets .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antimicrobial agents. The triazole structure is known for its ability to inhibit fungal growth and has been linked to anticancer properties as well .

Antioxidant Activity

In addition to its antimicrobial properties, the compound has shown promising antioxidant capabilities. It was reported to possess 1.5-fold higher antioxidant activity than butylated hydroxytoluene (BHT), a common antioxidant standard . This suggests potential applications in preventing oxidative stress-related diseases.

Enzyme Interaction

Studies have indicated that this compound can interact with specific enzymes and receptors. Similar triazole compounds have been shown to inhibit enzymes involved in metabolic pathways, which may also apply to this compound . This interaction could modulate enzymatic activity or influence signaling pathways critical for various biological processes.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Acetyl-1H-1,2,4-triazole | Triazole ring with acetyl group | Antimicrobial properties |

| 3-Methyl-1H-1,2,4-triazole | Methyl substitution at position 3 | Potential antifungal activity |

| 5-(4-Chlorophenyl)-1H-1,2,4-triazole | Chlorophenyl substitution | Anticancer activity |

| 5-Acetyl-3-(p-tolyl)-1H-1,2,4-triazole | Acetyl and phenyl groups | Antimicrobial and antifungal activities |

The unique combination of functional groups in this compound may enhance its pharmacological properties compared to other triazole derivatives .

Case Studies and Research Findings

Several studies have highlighted the biological activities of triazole derivatives:

- Antimicrobial Activity : A study demonstrated that triazole derivatives exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism .

- Anticancer Potential : Research on related compounds has shown that triazoles can inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation. For instance, compounds similar to this compound have been evaluated for their IC50 values against various cancer cell lines .

- Enzyme Inhibition : Investigations into enzyme interactions revealed that certain triazole derivatives could inhibit PRMT5 with varying potencies depending on structural modifications. Such findings suggest that further optimization of the triazole scaffold could enhance therapeutic efficacy .

Q & A

Q. What are common synthetic routes for preparing 5-Acetyl-2-(m-tolyl)-1H-1,2,4-triazol-3(2H)-one and related derivatives?

A general approach involves condensation reactions between substituted amines and carbonyl-containing precursors. For example, refluxing intermediates (e.g., 2-aminothiazol-4(5H)-one) with aldehydes or ketones in acetic acid with sodium acetate as a base can yield triazolone derivatives. Catalytic methods, such as using Fe₃O₄@SP-vanillin-TGA nanocomposites, enhance reaction efficiency under aqueous conditions and room temperature, achieving yields >90% .

Q. How is the crystal structure of triazolone derivatives validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Software suites like SHELXL (for refinement) and WinGX (for data processing) are critical. For example, monoclinic systems (space group P2₁/c) with parameters a = 7.494 Å, b = 8.373 Å, and β = 97.455° have been reported for similar compounds. ORTEP-III graphical interfaces aid in visualizing thermal ellipsoids and molecular packing .

Q. What spectroscopic techniques are used to characterize triazolone derivatives?

Key methods include:

- NMR : Assigning peaks for acetyl groups (~2.3 ppm for CH₃ in ¹H NMR; ~168 ppm in ¹³C NMR) and aromatic protons (6.5–8.0 ppm).

- HRMS : Confirming molecular ions (e.g., m/z 357.12 for C₂₀H₁₅N₅O₂) .

- IR : Identifying carbonyl stretches (~1700 cm⁻¹) and N–H vibrations (~3200 cm⁻¹) .

Advanced Questions

Q. How can computational modeling resolve contradictions in thermal stability data for triazolone derivatives?

Density functional theory (DFT) studies analyze gas-phase decomposition pathways. For example, comparing activation energies (ΔG‡) of 4-arylideneimino-triazolones and their thione analogs reveals substituent effects on stability. Discrepancies between experimental thermogravimetric analysis (TGA) and DFT predictions may arise from solvent interactions or crystal packing, necessitating combined experimental-computational validation .

Q. What strategies optimize heterogeneous catalysts for sustainable synthesis of triazolones?

- Catalyst Design : Magnetic Fe₃O₄ nanoparticles functionalized with vanillin and thioglycolic acid (Fe₃O₄@SP-vanillin-TGA) enable easy recovery and reuse.

- Reaction Conditions : Aqueous media, room temperature, and 1 MPa CO₂ pressure reduce energy use.

- Reusability : Catalysts retain >90% yield over 5 cycles (Table 5 in ).

Q. How do substituents on the triazolone core influence pharmacological activity?

Structure-activity relationship (SAR) studies compare analogs like 5-(4-pyridyl)-1H-triazol-3(2H)-one ( ) and 5-aryldiazenyl derivatives ( ). Electrophilic substituents (e.g., acetyl, trifluoromethyl) enhance membrane permeability, while hydrophilic groups (e.g., hydroxy) improve solubility. In vitro assays (e.g., enzyme inhibition) should prioritize substituents at the m-tolyl and acetyl positions .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility profiles of triazolone derivatives?

Conflicting solubility data may arise from polymorphic forms or measurement conditions (e.g., pH, temperature). Methodological steps:

- Purity Check : Use HPLC (>98% purity) to exclude impurities.

- Crystallization Screening : Test solvents (DMF/acetic acid mixtures) to isolate stable polymorphs .

- Standardized Protocols : Report solubility in buffer systems (e.g., PBS at pH 7.4) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.